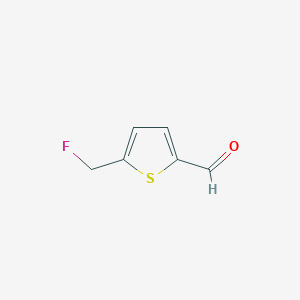

5-(Fluoromethyl)thiophene-2-carbaldehyde

Description

5-(Fluoromethyl)thiophene-2-carbaldehyde (CAS: Not explicitly provided in evidence) is a fluorinated thiophene derivative featuring a formyl group (-CHO) at the 2-position and a fluoromethyl (-CH2F) substituent at the 5-position of the thiophene ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the fluorine atom, which enhances stability, modulates electronic properties, and improves bioavailability.

Properties

Molecular Formula |

C6H5FOS |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-(fluoromethyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C6H5FOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |

InChI Key |

QUPHXESXHJZKDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoromethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. The reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be treated with appropriate electrophiles such as iodine, dimethylformamide (DMF), or carbon dioxide to yield the desired product .

Industrial Production Methods

Industrial production of 5-(Fluoromethyl)thiophene-2-carbaldehyde typically involves large-scale halogenation and formylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: 5-(Fluoromethyl)thiophene-2-carboxylic acid.

Reduction: 5-(Fluoromethyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Fluoromethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Thiophene-2-carbaldehyde derivatives vary widely in substituents, influencing their electronic, physical, and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine (e.g., 5-(4-fluorophenyl)) and bromine (e.g., dibromo derivatives) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Electron-Donating Groups (EDGs) : Morpholine and hydroxyethyl groups improve solubility in polar solvents, making these analogs suitable for aqueous-phase reactions .

- Aromatic Extensions : Phenyl or thiophene extensions (e.g., terthiophene in ) enhance π-conjugation, critical for optoelectronic applications .

Physicochemical Properties

- Melting Points: Halogenated derivatives (e.g., dibromo: 124–126°C ) exhibit higher melting points than non-halogenated analogs (e.g., 5-(4-chlorophenyl): 88–90°C ), likely due to increased molecular rigidity.

- Solubility : Morpholine and hydroxyethyl substituents improve solubility in polar solvents like acetone or THF , whereas phenyl-substituted analogs are more soluble in chloroform or toluene .

Biological Activity

5-(Fluoromethyl)thiophene-2-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

5-(Fluoromethyl)thiophene-2-carbaldehyde has the molecular formula C6H5FOS and a molecular weight of 144.17 g/mol. The compound features a thiophene ring substituted with a fluoromethyl group and an aldehyde functional group, which contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H5FOS |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 5-(fluoromethyl)thiophene-2-carbaldehyde |

| InChI Key | QUPHXESXHJZKDR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1)C=O)CF |

The biological activity of 5-(Fluoromethyl)thiophene-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity : The fluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with biological membranes.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 5-(Fluoromethyl)thiophene-2-carbaldehyde, exhibit notable antimicrobial properties:

- Antibacterial Activity : In vitro studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans .

- Antifungal Activity : Compounds similar to 5-(Fluoromethyl)thiophene-2-carbaldehyde have been evaluated for antifungal effects, revealing promising results in inhibiting fungal growth.

Anti-inflammatory Activity

Thiophene-based compounds have also been reported to possess anti-inflammatory properties:

- Inhibition of COX and LOX Enzymes : Some studies highlight that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation pathways. For example, certain derivatives exhibited IC50 values as low as 29.2 µM against 5-lipoxygenase .

- Reduction of Cytokine Levels : Compounds have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in in vitro models, indicating their potential as anti-inflammatory agents .

Antitumor Activity

The potential antitumor effects of thiophene derivatives are under investigation:

- Cytotoxicity Studies : Research has demonstrated that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For example, specific compounds showed IC50 values ranging from 13.36 µM to over 372.34 µM across different cell lines, indicating varying levels of potency .

Case Studies

- Antibacterial Evaluation : A study evaluated several thiophene derivatives for their antibacterial properties. One derivative showed an MIC value of 1 μg/mL against Staphylococcus aureus, while another demonstrated moderate antifungal activity comparable to established antifungals like amphotericin B .

- Anti-inflammatory Assessment : In an animal model of inflammation, a thiophene derivative was administered at a dose of 20 mg/kg and significantly reduced edema compared to control groups, showcasing its potential therapeutic application in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.